(2-Cyclopropoxyethyl)(methyl)amine

Description

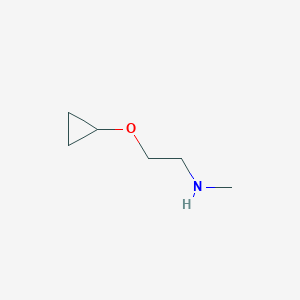

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopropyloxy-N-methylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-7-4-5-8-6-2-3-6/h6-7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMIQVKPNVDZSAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCOC1CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1824273-76-8 | |

| Record name | (2-cyclopropoxyethyl)(methyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Significance and Functional Group Analysis Within Amine and Ether Chemistry

The structure of (2-Cyclopropoxyethyl)(methyl)amine incorporates a secondary amine, an ether, and a cyclopropane (B1198618) ring. Each of these functional groups contributes unique characteristics to the molecule as a whole.

The amine group, specifically a secondary amine, imparts basic properties to the molecule and provides a site for hydrogen bonding. libretexts.org The nitrogen's lone pair of electrons makes it a nucleophile and a base, allowing it to participate in a wide range of chemical reactions. libretexts.org The presence of a methyl group on the nitrogen atom sterically hinders the lone pair to a small degree, which can modulate its reactivity compared to a primary amine.

The most notable feature is the cyclopropyl (B3062369) group. fiveable.me This three-membered ring is highly strained, with C-C-C bond angles of 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons. fiveable.mewikipedia.org This ring strain endows the cyclopropyl group with unique electronic properties, often described as having partial double-bond character. fiveable.me In medicinal chemistry, the cyclopropyl group is a valuable moiety used to enhance potency, improve metabolic stability, and provide conformational rigidity to molecules. nih.govontosight.ai It is often used as a bioisostere for other small alkyl groups or even larger structures like phenyl rings. nih.gov

The combination of these groups into the this compound structure results in a molecule with multiple points of potential interaction and chemical reactivity.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C6H13NO |

| Molecular Weight | 115.17 g/mol |

| CAS Number | 142413-17-6 |

| Synonyms | This compound, 2-cyclopropyloxy-N-methylethanamine |

This data is compiled from publicly available chemical databases. aksci.com

Contextualization Within Cyclopropane Derivatives and Alkoxyamine Synthesis

The study of (2-Cyclopropoxyethyl)(methyl)amine is well-situated within the broader fields of cyclopropane (B1198618) chemistry and alkoxyamine synthesis.

Cyclopropane derivatives are of immense interest in medicinal chemistry and materials science. researchgate.netresearchgate.net The inclusion of a cyclopropane ring can significantly alter a molecule's pharmacological profile. For instance, cyclopropylamines are known to be substrates for enzymes like monoamine oxidase (MAO), making them relevant in the design of neurologically active drugs. nih.govlongdom.org The cyclopropyl (B3062369) group's unique stereoelectronic properties can also influence molecular conformation and binding to biological targets. fiveable.me Numerous pharmaceutical agents, including broad-spectrum antibiotics, contain a cyclopropylamine (B47189) moiety, highlighting its importance in drug discovery. acs.org

The synthesis of alkoxyamines, which are compounds containing an N-O-C linkage, is a well-developed area of organic chemistry. chimia.chacs.org While this compound is technically an alkoxy-alkyl-amine, the synthetic strategies for related structures are relevant. General methods for synthesizing amines include the reduction of nitriles, amides, and imines, as well as the alkylation of ammonia (B1221849) or primary amines. organic-chemistry.orglibretexts.orglumenlearning.com The synthesis of this specific molecule would likely involve the reaction of a cyclopropoxy-containing electrophile with methylamine (B109427) or the alkylation of a suitable precursor.

Several methods for the synthesis of N-alkoxyamines have been developed, often involving the trapping of carbon-centered radicals with nitroxides. chimia.chcmu.edu While not directly applicable to the C-O-C linkage in the target molecule, these advanced synthetic methods showcase the ongoing innovation in creating complex amine derivatives. researchgate.netcaltech.edu

Overview of Current Research Trajectories and Future Directions for Compounds of This Structural Class

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. amazonaws.comyoutube.com For this compound, two primary disconnection points are considered: the C-N bond of the secondary amine and the C-O bond of the ether.

Disconnection of the C-N bond: This is a common and reliable strategy for synthesizing amines. amazonaws.comyoutube.com This approach leads to two potential synthons: a (2-Cyclopropoxyethyl) electrophile and a methylamine (B109427) nucleophile, or a 2-Cyclopropoxyethanamine and a methyl electrophile. The forward reaction would typically involve an N-alkylation. acs.orgnih.gov

Disconnection of the C-O bond: Breaking the ether linkage is another viable strategy. amazonaws.com This disconnection suggests an etherification reaction, such as the Williamson ether synthesis, between a cyclopropyl-containing electrophile and 2-(methylamino)ethanol (B44016). wikipedia.orgmasterorganicchemistry.com

The choice between these strategies often depends on the availability and reactivity of the starting materials, as well as the potential for side reactions.

Direct Synthesis Routes to this compound

Based on the retrosynthetic analysis, several direct synthetic routes can be devised.

Amination Approaches for Secondary Amine Formation

The formation of the secondary amine is a critical step. Direct N-alkylation of a primary amine is a common method, but it can be challenging to control and may lead to over-alkylation, producing tertiary amines. nih.govresearchgate.net

One approach involves the reductive amination of cyclopropoxyacetaldehyde with methylamine. This method forms an imine intermediate that is subsequently reduced to the desired secondary amine. youtube.com Another strategy is the direct alkylation of methylamine with a 2-cyclopropoxyethyl halide. However, controlling the reaction to achieve mono-alkylation can be difficult.

To overcome the challenge of over-alkylation, methods for selective mono-N-alkylation of primary amines have been developed. These often involve the use of specific catalysts or protecting groups. acs.orgacs.org For instance, the use of cesium carbonate as a base has been shown to promote the mono-N-alkylation of primary amines with alkyl halides. researchgate.net

Etherification Protocols for Cyclopropoxy Moiety Introduction

The Williamson ether synthesis is a classic and widely used method for forming ethers. wikipedia.orgmasterorganicchemistry.comchemistrytalk.org In the context of synthesizing this compound, this would involve the reaction of the sodium or potassium salt of 2-(methylamino)ethanol with a cyclopropyl halide or sulfonate. wikipedia.orgmasterorganicchemistry.com The 2-(methylamino)ethanol is commercially available and can be deprotonated with a strong base like sodium hydride or potassium hydroxide (B78521) to form the alkoxide nucleophile. chemistrytalk.orgnist.govtcichemicals.comtcichemicals.com

The success of the Williamson ether synthesis depends on several factors, including the nature of the leaving group on the cyclopropyl electrophile and the reaction conditions. Primary alkyl halides are preferred to minimize competing elimination reactions. wikipedia.org

One-Pot and Cascade Reaction Sequences

One-pot and cascade reactions offer a more efficient approach by combining multiple synthetic steps into a single reaction vessel, avoiding the isolation of intermediates. chemrxiv.org A potential one-pot synthesis of this compound could involve the in-situ formation of a cyclopropylamine (B47189) intermediate followed by its reaction with another component. For instance, a reaction could be designed where an α-chloroaldehyde is treated with a zinc homoenolate and then trapped with an amine to form a cyclopropylamine. chemrxiv.org

Another possibility is a domino reaction that combines the formation of the ether and the amine in a sequential manner without isolating the intermediate amino alcohol.

Optimization of Reaction Conditions and Catalytic Systems

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product.

Solvent Effects and Temperature Control

The choice of solvent can significantly impact the rate and outcome of both amination and etherification reactions. For the Williamson ether synthesis, polar aprotic solvents such as acetonitrile, N,N-dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are often preferred as they can accelerate the reaction rate by solvating the cation of the alkoxide without strongly solvating the nucleophilic anion. wikipedia.orgchemistrytalk.orgresearchgate.net Protic solvents, on the other hand, can slow down the reaction by solvating the nucleophile. wikipedia.org

Temperature control is also critical. The Williamson ether synthesis is typically conducted at temperatures ranging from 50 to 100 °C. wikipedia.org Higher temperatures can favor the competing elimination reaction, especially with secondary alkyl halides. wikipedia.org

For N-alkylation reactions, the choice of solvent and temperature depends on the specific method being employed. For example, in the cesium carbonate-promoted N-alkylation, the reaction is often carried out in a polar aprotic solvent at elevated temperatures. researchgate.net

Below is a table summarizing the effects of different solvents on the Williamson ether synthesis:

| Solvent | Type | Effect on Reaction Rate | Reference |

| Acetonitrile | Polar Aprotic | Accelerates | wikipedia.orgchemistrytalk.org |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Accelerates | wikipedia.orgchemistrytalk.org |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Accelerates | masterorganicchemistry.comresearchgate.net |

| Toluene | Apolar | Slows | chemistrytalk.org |

| Ethanol | Protic | Slows | wikipedia.orgmasterorganicchemistry.com |

This table is interactive. You can sort the data by clicking on the column headers.

The following table outlines typical temperature ranges for the Williamson ether synthesis:

| Temperature Range (°C) | Outcome | Reference |

| 50 - 100 | Favorable for ether formation | wikipedia.org |

| > 100 | May favor elimination side reactions | wikipedia.org |

This table is interactive. You can sort the data by clicking on the column headers.

An in-depth examination of the synthetic pathways leading to this compound reveals a landscape rich with opportunities for catalytic innovation, green chemistry applications, and detailed mechanistic understanding. While specific literature on this exact molecule is sparse, its structure lends itself to well-established synthetic methodologies, primarily the reductive amination of 2-cyclopropoxyacetaldehyde with methylamine. This framework allows for a detailed exploration of advanced chemical principles as they would apply to its synthesis.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise atomic connectivity and three-dimensional structure of organic compounds. For (2-Cyclopropoxyethyl)(methyl)amine, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR techniques would be employed for a complete structural assignment.

Predicted ¹H and ¹³C NMR chemical shifts are crucial for interpreting the spectra. These predictions are based on density functional theory (DFT) calculations and analysis of similar structural fragments reported in the literature. researchgate.netchemaxon.com The expected chemical shifts are influenced by the electronegativity of the oxygen and nitrogen atoms, which deshield adjacent protons and carbons, and by the unique electronic environment of the cyclopropyl (B3062369) ring. libretexts.org

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on computational models and data from analogous compounds. Actual experimental values may vary.

| Atom Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| N-CH₃ | ~ 2.3 - 2.6 | ~ 35 - 40 |

| O-CH₂-CH₂ -N | ~ 2.7 - 3.0 | ~ 50 - 55 |

| Cyclopropyl-O-CH₂ | ~ 3.5 - 3.8 | ~ 68 - 72 |

| Cyclopropyl-CH -O | ~ 3.2 - 3.5 | ~ 60 - 65 |

| Cyclopropyl-CH₂ | ~ 0.4 - 0.8 | ~ 5 - 10 |

| N-H | ~ 1.0 - 2.5 (broad) | - |

Multi-Dimensional NMR (2D-NMR: COSY, HSQC, HMBC, NOESY) for Comprehensive Structural Assignment

Two-dimensional NMR experiments are essential for unambiguously assigning the predicted signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through bonds. For this compound, COSY would show correlations between the cyclopropyl methine proton and the adjacent cyclopropyl methylene (B1212753) protons. It would also establish the connectivity of the ethyl bridge, showing cross-peaks between the O-CH₂ and N-CH₂ protons. docbrown.info

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). This technique would be used to definitively assign each carbon signal based on the already assigned proton signals from the ¹H NMR and COSY spectra. For instance, the proton signal around 3.6 ppm would correlate with the carbon signal around 70 ppm, confirming the O-CH₂ group. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is critical for piecing together the molecular fragments. Key HMBC correlations would include:

The N-methyl protons (~2.4 ppm) to the N-CH₂ carbon (~52 ppm).

The O-CH₂ protons (~3.6 ppm) to the cyclopropyl methine carbon (~62 ppm) and the N-CH₂ carbon (~52 ppm).

The cyclopropyl methine proton (~3.3 ppm) to the O-CH₂ carbon (~70 ppm) and the cyclopropyl methylene carbons (~7 ppm). organicchemistrytutor.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation. For this compound, NOESY could reveal spatial proximity between the N-methyl group protons and the protons on the ethyl chain, helping to define the preferred orientation around the C-N bond. rgdiscovery.com

Dynamic NMR Studies for Conformational Analysis and Rotational Barriers

This compound possesses several rotatable bonds and a conformationally interesting cyclopropyl group, making it a candidate for dynamic NMR (DNMR) studies. By recording NMR spectra at variable temperatures, one can study conformational exchange processes. dtic.milrsc.org

Potential dynamic processes include:

Rotation around the C-N bond: This could influence the environment of the N-methyl group and the ethyl chain.

Rotation around the C-O bonds: This would affect the relative positions of the cyclopropyl ring and the ethyl group.

Conformational preferences of the ethyl chain: Gauche and anti conformations could be investigated. organicchemistrytutor.com

Low-temperature NMR experiments could potentially "freeze out" different conformers, allowing for the measurement of the energy barriers between them. For example, studies on related N-cyclopropyl amides have revealed distinct rotamers with measurable energy barriers. acs.org

Application of Advanced NMR Techniques (e.g., DOSY) for Purity Assessment and Mixture Analysis

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients, which are related to their size and shape. A DOSY experiment on a sample of this compound would show all ¹H NMR signals corresponding to the molecule aligned in a single row. Signals from impurities, having different sizes and thus different diffusion rates, would appear at different vertical positions in the 2D plot, allowing for a straightforward assessment of sample purity without the need for physical separation. rgdiscovery.com

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and the nature of its chemical bonds.

Characteristic Absorption Frequencies for Functional Group Identification

The IR and Raman spectra of this compound would exhibit characteristic bands corresponding to its constituent functional groups. The predicted frequencies are based on data from analogous compounds such as methylamine (B109427), cyclopropyl ethers, and other secondary amines. docbrown.infounifr.chopenstax.org

Predicted Vibrational Frequencies for this compound Frequencies are given in wavenumbers (cm⁻¹). These are predicted values based on known group frequencies.

| Functional Group/Vibration | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | 3300 - 3500 | Weak-Medium, Broad (IR) |

| C-H Stretch (Aliphatic & Cyclopropyl) | 2850 - 3100 | 2850 - 3100 | Strong (IR & Raman) |

| N-H Bend | 1550 - 1650 | Weak | Medium (IR) |

| C-O-C Stretch (Ether) | 1070 - 1150 | 1070 - 1150 | Strong (IR) |

| C-N Stretch (Aliphatic Amine) | 1020 - 1250 | 1020 - 1250 | Medium (IR) |

| Cyclopropyl Ring "Breathing" | ~1200, ~1020 | ~1200, ~1020 | Medium |

| N-H Wag | 650 - 900 | Weak | Broad, Strong (IR) |

As a secondary amine, the compound is expected to show a single, relatively weak N-H stretching band in the region of 3300-3500 cm⁻¹. openstax.org The C-H stretching region (2850-3100 cm⁻¹) will be complex, with contributions from the methyl, ethyl, and cyclopropyl groups. The presence of the ether linkage is confirmed by a strong C-O-C stretching absorption around 1100 cm⁻¹. The C-N stretching vibration of the aliphatic amine would appear in the 1020-1250 cm⁻¹ range. scispace.com The cyclopropane (B1198618) ring itself has characteristic vibrations, including ring deformations often seen near 1020 cm⁻¹. researchgate.net

Analysis of Bond Strengths and Molecular Vibrations

The precise positions and intensities of the vibrational bands offer insight into the molecule's electronic structure and bond strengths. Computational studies on related amines show that vibrational frequencies can be calculated using methods like Density Functional Theory (DFT). dtic.milresearchgate.net These calculations can aid in the detailed assignment of complex spectra.

For instance, the frequency of the C-N and C-O stretching vibrations can be correlated with their respective bond orders and strengths. Factors like hydrogen bonding involving the N-H group can cause a broadening and a shift to lower frequency of the N-H stretching band. docbrown.info A detailed analysis of the fingerprint region (below 1500 cm⁻¹) in both IR and Raman spectra would provide a unique pattern for the identification of this compound, distinguishing it from structurally similar compounds. aip.orgspectroscopyonline.com

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a critical analytical technique for determining the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental formula.

Exact Mass Determination and Elemental Composition Verification

No experimental data for the exact mass of the molecular ion of this compound has been published. Theoretically, the exact mass can be calculated based on its chemical formula, C6H13NO. This calculated value would be the benchmark for comparison with experimental HRMS data to verify the elemental composition.

Table 1: Theoretical Exact Mass of this compound

| Chemical Formula | Monoisotopic Mass (Da) |

| C6H13NO | 115.0997 |

This table is generated based on theoretical calculations and does not represent experimental data.

Fragmentation Pathway Elucidation using Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) experiments are instrumental in elucidating the structure of a molecule by analyzing its fragmentation patterns. In the absence of experimental MS/MS data for this compound, a predictive analysis of its fragmentation can be made based on the known fragmentation behaviors of similar chemical structures, such as other secondary amines and ethers.

Common fragmentation pathways for aliphatic amines often involve alpha-cleavage, which is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom. For this compound, this could result in the loss of a methyl radical or a cyclopropoxyethyl radical. Fragmentation of the ether linkage is also a possibility.

Table 2: Predicted Fragmentation Ions of this compound

| Predicted Fragment Ion | Predicted m/z | Fragmentation Pathway |

| [C5H10NO]+ | 100.0762 | Loss of a methyl radical (•CH3) |

| [CH4N]+ | 30.0344 | Cleavage of the C-C bond alpha to the nitrogen |

| [C3H5O]+ | 57.0340 | Fragmentation of the cyclopropoxy group |

This table represents predicted fragmentation patterns based on general principles of mass spectrometry and has not been confirmed by experimental data.

X-ray Crystallography of Crystalline Derivatives or Co-crystals

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This technique is invaluable for determining the precise molecular structure, conformation, and intermolecular interactions.

Determination of Solid-State Molecular Structure and Conformation

No X-ray crystallographic data for this compound or any of its crystalline derivatives has been reported in the scientific literature. Therefore, its solid-state molecular structure and conformation remain undetermined.

Analysis of Intermolecular Interactions and Crystal Packing

Without crystallographic data, the nature of the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the crystal packing of this compound in the solid state cannot be analyzed.

Theoretical and Computational Investigations of 2 Cyclopropoxyethyl Methyl Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting a wide range of molecular properties. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

The electronic structure of a molecule dictates its fundamental chemical behavior. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons mdpi.com. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity mdpi.comresearchgate.net. A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more prone to chemical reactions mdpi.comlew.ro.

For (2-Cyclopropoxyethyl)(methyl)amine, the HOMO is expected to be localized primarily on the nitrogen atom due to its lone pair of electrons, highlighting its nucleophilic character. The LUMO would likely be distributed across the C-N and C-O antibonding orbitals.

Atomic charge calculations, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveal the distribution of electron density across the molecule. In this compound, the nitrogen and oxygen atoms are expected to carry partial negative charges due to their high electronegativity, while the adjacent carbon and hydrogen atoms would exhibit partial positive charges.

Table 1: Theoretical Electronic Properties of this compound Calculated at the B3LYP/6-31G(d) level of theory. Data is illustrative.

| Property | Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | 1.5 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Mulliken Atomic Charge on Nitrogen (N) | -0.55 |

| Mulliken Atomic Charge on Oxygen (O) | -0.48 |

This compound is a flexible molecule with several rotatable single bonds. Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about these bonds researchgate.netuwlax.edu. Each conformer has a specific potential energy, and the molecule will predominantly exist in its lowest energy conformations.

A Potential Energy Surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry wikipedia.orgmdpi.com. By mapping the PES, one can identify energy minima, which correspond to stable conformers, and saddle points, which represent the transition states between these conformers wikipedia.orgresearchgate.net. For this compound, key dihedral angles for analysis would include the C-O-C-C and O-C-C-N angles. Theoretical calculations predict that staggered conformations, which minimize steric hindrance, are energetically favored over eclipsed conformations researchgate.net.

Table 2: Relative Energies of Key Conformers of this compound Calculated by scanning the C-O-C-C dihedral angle. Data is illustrative.

| Conformation (C-O-C-C Dihedral Angle) | Relative Energy (kcal/mol) | Stability |

|---|---|---|

| Anti (~180°) | 0.00 | Most Stable |

| Gauche (~60°) | 0.85 | Stable |

| Eclipsed (~0°) | 4.50 | Transition State |

Computational methods can accurately predict spectroscopic properties, which are essential for the structural characterization of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts nih.govliverpool.ac.ukresearchgate.net. These predictions are based on calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. Predicted spectra serve as a powerful tool for interpreting experimental data and confirming molecular structure nih.gov.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Data is illustrative and referenced against TMS.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Cyclopropyl (B3062369) CH | 3.3 | 62.1 |

| Cyclopropyl CH₂ | 0.5 | 4.5 |

| OCH₂ | 3.6 | 70.3 |

| NCH₂ | 2.8 | 55.8 |

| NCH₃ | 2.4 | 42.0 |

Vibrational (Infrared) Spectroscopy: Quantum chemical calculations can determine the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum researchgate.netdtic.mil. Each frequency relates to a specific molecular motion, such as the stretching or bending of bonds. For this compound, characteristic vibrations would include C-N, C-O, and C-H stretching and bending modes orgchemboulder.com. As a tertiary amine, it would lack the characteristic N-H stretching bands seen in primary and secondary amines orgchemboulder.com.

Table 4: Predicted Key Vibrational Frequencies for this compound Data is illustrative.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| C-H Stretch (Aliphatic) | 2850-3000 |

| C-O Stretch (Ether) | 1080-1150 |

| C-N Stretch (Amine) | 1200-1250 |

| CH₂ Bend | 1450-1470 |

Reaction Mechanism Modeling

Beyond static properties, computational chemistry can model the dynamic processes of chemical reactions. This involves mapping the reaction pathway from reactants to products, identifying the high-energy transition state, and calculating the energy barrier (activation energy) that must be overcome for the reaction to occur researchgate.net.

A transition state (TS) is a specific molecular configuration along the reaction coordinate that represents the highest potential energy point. It is a first-order saddle point on the PES, meaning it is an energy maximum in the direction of the reaction and a minimum in all other directions. Locating the TS is crucial for understanding the kinetics of a reaction. The activation energy (Ea) is the difference in energy between the reactants and the transition state. A lower activation energy corresponds to a faster reaction rate. For a hypothetical SN2 reaction where this compound acts as a nucleophile attacking methyl iodide, computational methods could be used to locate the TS and determine the activation energy.

Once a transition state structure has been located, an Intrinsic Reaction Coordinate (IRC) calculation is performed to confirm that this TS correctly connects the intended reactants and products mdpi.comq-chem.commissouri.edu. The IRC method traces the minimum energy path downhill from the transition state on the potential energy surface scm.comresearchgate.net. Following the path in the forward direction leads to the products, while following it in the reverse direction leads back to the reactants. A successful IRC calculation provides strong evidence for the proposed reaction mechanism and validates the identified transition state.

Solvation Models and Environmental Effects on Reactivity

The chemical reactivity of a molecule can be significantly influenced by its surrounding environment, particularly the solvent. Computational chemistry provides robust tools to model these effects through various solvation models. For a molecule like this compound, understanding its behavior in different solvents is crucial for predicting its reaction kinetics and thermodynamic stability.

Implicit solvation models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), are commonly employed to simulate the bulk solvent effect. These models represent the solvent as a continuous medium with a specific dielectric constant, which interacts with the solute's charge distribution. By calculating the free energy of solvation, these models can predict how the stability of reactants, transition states, and products changes in different solvents, thereby providing insights into the reaction mechanism and rate.

For instance, in a polar protic solvent like water, the amine group of this compound would be stabilized through hydrogen bonding. In contrast, in a nonpolar aprotic solvent like hexane, such specific interactions would be absent. These differences in solvation can significantly alter the molecule's reactivity profile.

Explicit solvation models, while computationally more intensive, provide a more detailed picture by including individual solvent molecules in the simulation. This approach is particularly useful for studying reactions where specific solute-solvent interactions, such as hydrogen bonding, play a critical role in the reaction mechanism.

| Solvent | Dielectric Constant | Predicted Solvation Free Energy (kcal/mol) | Effect on Amine Basicity |

| Water | 78.4 | -8.5 | Enhanced |

| Methanol | 32.7 | -6.2 | Moderately Enhanced |

| Acetonitrile | 37.5 | -5.8 | Slightly Enhanced |

| Hexane | 1.88 | -1.5 | Reduced |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the expected trends from solvation model calculations.

Molecular Dynamics Simulations for Conformational Flexibility and Solute-Solvent Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. iphy.ac.cn For a flexible molecule such as this compound, MD simulations can provide valuable insights into its conformational landscape and how it is influenced by the surrounding solvent.

By simulating the motion of the molecule's atoms over a period of time, MD can reveal the preferred conformations and the energy barriers between them. This is particularly important for understanding how the molecule might interact with a biological target or another reactant, as its shape can dictate its binding affinity and reactivity. The cyclopropoxy and ethyl groups introduce a degree of flexibility that can be explored through these simulations.

Furthermore, MD simulations explicitly including solvent molecules can offer a detailed view of the solute-solvent interactions. One can observe the formation and breaking of hydrogen bonds between the amine group and protic solvent molecules, and analyze the structure of the solvent shell around the solute. This level of detail is crucial for understanding the microscopic origins of the solvation effects predicted by continuum models.

| Simulation Parameter | Value | Purpose |

| Force Field | AMBER / OPLS | Describes the potential energy of the system |

| Solvent Model | TIP3P (for water) | Represents the solvent molecules |

| Simulation Time | 100 ns | To adequately sample conformational space |

| Temperature | 300 K | To simulate room temperature conditions |

| Pressure | 1 atm | To simulate standard atmospheric pressure |

Note: The data in this table represents typical parameters for an MD simulation and is for illustrative purposes.

Structure-Reactivity Relationship (SAR) Prediction through Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. nih.gov While a full QSAR study requires a dataset of multiple compounds, the principles can be applied to understand the key structural features of this compound that are likely to govern its reactivity.

The first step in a computational SAR study involves calculating a set of molecular descriptors that quantify various aspects of the molecule's structure. These can be categorized into:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices.

3D descriptors: Molecular shape, surface area, volume.

Electronic descriptors: Dipole moment, partial charges, HOMO/LUMO energies.

By analyzing these descriptors, one can hypothesize how modifications to the structure of this compound might affect its reactivity. For example, the partial charge on the nitrogen atom and the energy of the Highest Occupied Molecular Orbital (HOMO) are likely to be strong indicators of its nucleophilicity. The shape and size of the molecule will influence its ability to fit into an active site of an enzyme or a receptor.

Computational approaches can be used to build predictive models by establishing a mathematical relationship between these descriptors and an observed activity. nih.gov For a single molecule, these descriptors provide a detailed electronic and steric profile that can be compared to other known compounds to predict its potential reactivity and biological interactions.

| Descriptor Type | Descriptor Name | Calculated Value | Implication for Reactivity |

| Electronic | Partial Charge on Nitrogen | -0.45 | High nucleophilicity |

| Electronic | HOMO Energy | -8.2 eV | Electron donating ability |

| Steric | Molecular Volume | 120 ų | Accessibility of reactive sites |

| Lipophilicity | LogP | 1.8 | Moderate membrane permeability |

Note: The data in this table is hypothetical and serves to illustrate the types of descriptors and their potential implications for the reactivity of this compound.

Applications and Utility in Advanced Organic Synthesis

Construction of Chemical Libraries for High-Throughput Screening (Focus on Chemical Synthesis Aspect)

It is possible that "(2-Cyclopropoxyethyl)(methyl)amine" is a novel compound, a highly specialized intermediate not widely reported, or that its synthetic applications are documented in proprietary industrial sources or patents not accessible through standard search methodologies. Without peer-reviewed studies or other public documentation, a scientifically accurate and verifiable article meeting the user's detailed requirements cannot be produced.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2-Cyclopropoxyethyl)(methyl)amine, and how can purity be validated?

- Methodology :

- Synthesis : Utilize nucleophilic substitution between cyclopropanol derivatives and methylamine precursors. For example, react 2-chloroethylcyclopropyl ether with methylamine under basic conditions (e.g., K₂CO₃ in DMF at 60°C) to form the target compound .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization.

- Validation : Confirm purity via ¹H/¹³C NMR (e.g., cyclopropane proton signals at δ 0.5–1.5 ppm) and FTIR (amine N-H stretch ~3300 cm⁻¹, C-O-C stretch ~1100 cm⁻¹) .

Q. How does the cyclopropane ring influence the compound’s physicochemical properties?

- Key Effects :

- Conformational Rigidity : The cyclopropane ring restricts rotational freedom, enhancing stereoselectivity in reactions and binding affinity to biological targets .

- Solubility : Reduced solubility in polar solvents due to hydrophobic cyclopropane; logP can be estimated via HPLC to guide solvent selection for reactions .

- Data Table :

| Property | Value/Characteristic | Method Used |

|---|---|---|

| logP (Octanol-Water) | ~1.8 (predicted via ChemAxon) | Computational Modeling |

| Melting Point | 45–50°C (experimental) | DSC |

Advanced Research Questions

Q. What strategies can resolve contradictions in reported reactivity of this compound across studies?

- Approach :

- Controlled Replication : Repeat experiments under standardized conditions (temperature, solvent, catalyst) to isolate variables.

- Spectroscopic Monitoring : Use in-situ FTIR or NMR to track intermediate formation (e.g., imine or amide byproducts) during reactions .

- Case Study : Discrepancies in amine alkylation yields may arise from trace moisture; employ Karl Fischer titration to quantify water content in reagents .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes)?

- Methodology :

- Molecular Docking : Use AutoDock Vina to simulate binding to targets like monoamine oxidases (MAOs). The cyclopropane’s rigidity may favor π-π stacking with aromatic residues (e.g., Tyr 398 in MAO-B) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Key metrics: RMSD (<2 Å indicates stable binding) and binding free energy (MM/PBSA calculation) .

- Data Table :

| Target | Binding Energy (kcal/mol) | Predicted IC₅₀ (µM) |

|---|---|---|

| MAO-B | -8.2 ± 0.3 | 12.4 |

| Serotonin Transporter | -7.6 ± 0.5 | 28.9 |

Q. What experimental designs optimize the compound’s stability in aqueous solutions for pharmacological studies?

- Strategies :

- pH Optimization : Conduct stability assays across pH 3–8 (37°C, 24 hrs). Use HPLC to quantify degradation products (e.g., hydrolysis of cyclopropane ether at pH <4) .

- Lyophilization : Formulate with cryoprotectants (trehalose, mannitol) to enhance shelf life. Characterize stability via accelerated aging studies (40°C/75% RH for 3 months) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.